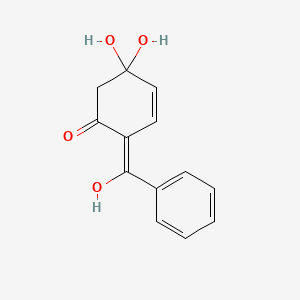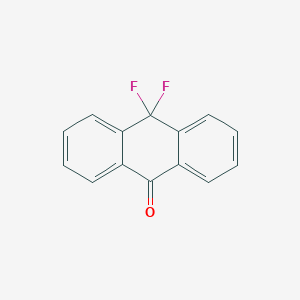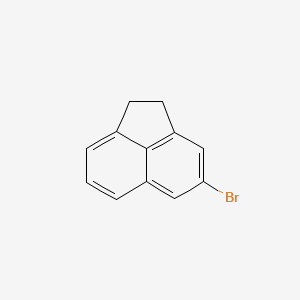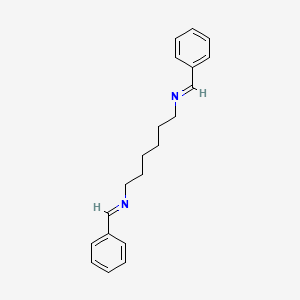
(E,E)-N,N'-(Hexane-1,6-diyl)bis(1-phenylmethanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzylidene-1,6-hexanediamine: is an organic compound characterized by the presence of two benzylidene groups attached to a hexanediamine backbone. This compound is notable for its structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzylidene-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dibenzylidene-1,6-hexanediamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dibenzylidene-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imine groups back to primary amines.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dibenzylidene-1,6-hexanediamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: N,N’-Dibenzylidene-1,6-hexanediamine is utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-Dibenzylidene-1,6-hexanediamine involves its ability to form stable imine bonds, which can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dibenzylideneethylenediamine: Similar in structure but with a shorter ethylene backbone.
N,N’-Dimethyl-1,6-hexanediamine: Features dimethyl groups instead of benzylidene groups.
1,6-Hexanediamine: The parent compound without benzylidene groups.
Uniqueness: N,N’-Dibenzylidene-1,6-hexanediamine is unique due to its dual benzylidene groups, which impart distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
3009-40-3 |
|---|---|
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-[6-(benzylideneamino)hexyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H24N2/c1(9-15-21-17-19-11-5-3-6-12-19)2-10-16-22-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2 |
InChI-Schlüssel |
WOEJOHJAOFCVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





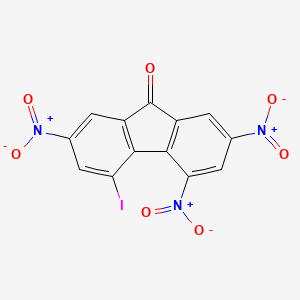



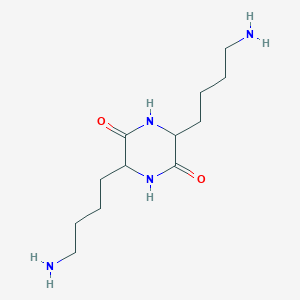

![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
